An In-depth Technical Guide to 5-(4-Fluorophenyl)-1H-tetrazole (CAS: 50907-21-6)
An In-depth Technical Guide to 5-(4-Fluorophenyl)-1H-tetrazole (CAS: 50907-21-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5-(4-Fluorophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key physicochemical data, spectral information, and a detailed synthesis protocol.
Core Properties and Physicochemical Data
5-(4-Fluorophenyl)-1H-tetrazole is a white to off-white solid organic compound. The tetrazole ring is a key structural feature, known for its role as a bioisostere of a carboxylic acid group, which can influence the pharmacokinetic profile of a molecule.
Table 1: General and Physicochemical Properties of 5-(4-Fluorophenyl)-1H-tetrazole
| Property | Value | Source(s) |
| CAS Number | 50907-21-6 | [1][2] |
| Molecular Formula | C₇H₅FN₄ | [1][2] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 180 °C (decomposes) | [1][2] |
| pKa (Predicted) | ~3.95 (for the analogous 5-(4-chlorophenyl)-1H-tetrazole) | [3] |
| logP (Predicted) | Data not available | |
| Solubility (Predicted) | Data not available |
Spectral Data
The structural identity of 5-(4-Fluorophenyl)-1H-tetrazole is confirmed by various spectroscopic techniques.
Table 2: Spectral Data for 5-(4-Fluorophenyl)-1H-tetrazole
| Spectrum Type | Key Peaks/Shifts | Source(s) |
| ¹H NMR (DMSO-d₆) | δ 16.91 (brs, 1H, N-H), 8.12-8.07 (m, 2H, Ar-H), 7.50-7.45 (m, 2H, Ar-H) | |
| ¹³C NMR (DMSO-d₆) | δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) | |
| IR (cm⁻¹) | 1505, 1610, 2991 | |
| ESI-MS (m/z) | 163 [M-H]⁻ |
Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt. This reaction can be catalyzed by various Lewis or Brønsted acids.
Experimental Protocol: [3+2] Cycloaddition Synthesis
This protocol is a general method that can be adapted for the synthesis of 5-(4-Fluorophenyl)-1H-tetrazole.
Materials:
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4-Fluorobenzonitrile
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Sodium Azide (NaN₃)
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Ammonium Chloride (NH₄Cl) or a suitable Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)
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Dimethylformamide (DMF)
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Hydrochloric Acid (HCl), aqueous solution
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Deionized Water
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Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzonitrile (1 equivalent) in DMF.
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Addition of Reagents: To the stirred solution, add sodium azide (1.1 to 2 equivalents) and ammonium chloride (1.1 equivalents).
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Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the mixture with an aqueous solution of HCl to a pH of approximately 2. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is toxic and explosive.
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Precipitation and Filtration: The acidic solution is then poured into ice water, which should cause the product to precipitate. Collect the solid product by vacuum filtration and wash it with cold water.
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Extraction (Optional): If the product does not precipitate cleanly, the aqueous mixture can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-(4-Fluorophenyl)-1H-tetrazole.
Safety Precautions:
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Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals.
-
The acidification step can produce hydrazoic acid, which is a toxic and explosive gas. This step must be performed in a fume hood with appropriate safety measures.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Biological Activity and Context
As of the latest literature search, there is no specific biological activity or signaling pathway data available for 5-(4-Fluorophenyl)-1H-tetrazole itself. However, the tetrazole moiety is a well-established pharmacophore in drug discovery, often used as a bioisosteric replacement for a carboxylic acid group. This substitution can lead to improved metabolic stability and membrane permeability.
Derivatives and more complex molecules incorporating the 5-(4-Fluorophenyl)-1H-tetrazole scaffold have been investigated for various biological activities. For instance, compounds where this moiety is linked to other heterocyclic systems have been explored as potential anti-inflammatory, analgesic, and anticancer agents. It is crucial to note that these activities are attributed to the larger, more complex molecules and not to the core 5-(4-Fluorophenyl)-1H-tetrazole itself. Researchers using this compound as a building block should consider the established bioactivity of the broader tetrazole class of compounds in their design of new therapeutic agents.
Safety Information
Table 3: Hazard and Safety Information for 5-(4-Fluorophenyl)-1H-tetrazole
| Category | Information | Source(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [1] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.
References
- 1. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Fluorophenyl)-1H-tetrazole 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-(4-CHLOROPHENYL)-1H-TETRAZOLE CAS#: 16687-61-9 [m.chemicalbook.com]
